molecular formula C10H13NO4S B2778839 methyl N-(methylsulfonyl)-N-phenylglycinate CAS No. 412939-60-7

methyl N-(methylsulfonyl)-N-phenylglycinate

Cat. No.: B2778839
CAS No.: 412939-60-7
M. Wt: 243.28
InChI Key: YCZPEDRFLHGTIU-UHFFFAOYSA-N
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Description

Methyl N-(methylsulfonyl)-N-phenylglycinate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Enhancements

A study by Liu and Li (2016) discusses the visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method facilitates mild and efficient access to various (phenylsulfonyl)methylated compounds, demonstrating the utility of related sulfone compounds in organic synthesis under mild conditions (Fei Liu, Pixu Li, 2016).

Material Science Applications

Oyaizu et al. (2002) described the synthetic routes to ladder polymers consisting of benzenetetrayl subunits with oxo and methylsulfonio linkages. The key intermediate, poly(phenylene oxide)s having pendant methylsulfenyl groups, was prepared by copper-catalyzed oxidative polymerization. This research highlights the role of such compounds in developing semiconductive materials with potential applications in electronics (K. Oyaizu, Takefumi Mikami, Fumio Mitsuhashi, E. Tsuchida, 2002).

Anti-inflammatory and Antitumor Effects

Harrak et al. (2010) explored the design and synthesis of 4-(aryloyl)phenyl methyl sulfones as a novel class of cyclooxygenase inhibitors. Their study on the anti-inflammatory and antitumor effects of these compounds provides insights into their potential therapeutic applications. Molecular modeling indicated that the methylsulfone group of these compounds plays a crucial role in their binding and inhibitory activity against COX-2 isoenzymes, highlighting the importance of methylsulfonyl groups in drug design (Y. Harrak, Giovanni Casula, J. Basset, G. Rosell, S. Plescia, D. Raffa, M. Cusimano, R. Pouplana, M. Pujol, 2010).

Chemical Functionalization and Drug Development

Nieto et al. (2009) demonstrated the ortho functionalization of methyl R-phenylglycinate using the orthopalladated complex as a synthetic tool. This process introduced different functional groups at the ortho position of the aryl ring, showcasing the compound's utility in synthesizing amino esters and heterocycles with retained chirality. Such methodologies are critical in developing enantiomerically pure drugs and chemicals (Sonia Nieto, Palmira Arnau, E. Serrano, R. Navarro, T. Soler, C. Cativiela, E. Urriolabeitia, 2009).

Properties

IUPAC Name

methyl 2-(N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPEDRFLHGTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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